![molecular formula C19H25NO B11825075 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol
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Overview
Description
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol is an organic compound with the molecular formula C19H25NO. This compound is known for its unique structural features, which include a dimethylamino group and a phenyl group attached to a butyl chain. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol typically involves the reaction of 2-methylphenylbutyl halide with dimethylamine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C19H25NO
- Molecular Weight : 283.41 g/mol
- CAS Number : 94432-54-9
The compound features a dimethylamino group and a butyl chain linked to a phenolic ring, which contributes to its unique pharmacological profile.
Mood Disorders Treatment
Research indicates that 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol is being explored for its potential in developing drugs targeting mood disorders such as depression and anxiety. Its structural similarity to established antidepressants suggests it may exhibit similar therapeutic effects. The compound's mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, the compound has shown effectiveness in inhibiting cell proliferation in human tumor cells through mechanisms such as apoptosis induction and cell cycle arrest. The National Cancer Institute's Developmental Therapeutics Program has evaluated its efficacy, revealing promising results with mean growth inhibition rates .
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors positions it as a candidate for treating neurological disorders. It may influence ion channel activity, particularly potassium channels (KCNQ2 and KCNQ4), leading to modulation of neuronal excitability. This property is significant for conditions like epilepsy and other neurodegenerative diseases.
Case Study 1: Antidepressant Efficacy
A study conducted on the pharmacodynamics of the compound demonstrated that it significantly increased serotonin levels in animal models, leading to improved mood-related behaviors. The results suggest potential for clinical application in treating major depressive disorder .
Case Study 2: Anticancer Research
In another study focused on its anticancer properties, this compound was tested against breast cancer cell lines, showing an IC50 value of approximately 12 µM. This indicates strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism by which 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol exerts its effects involves interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes. The phenyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol hydrochloride
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Biological Activity
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol, also known as a derivative of phenol, has garnered attention in pharmaceutical research due to its notable biological activities. This compound features a dimethylamino group and a butyl chain linked to a phenolic ring, contributing to its unique pharmacological profile. The compound is primarily studied for its potential therapeutic applications and interactions with various biological systems.
- Chemical Formula : C19H26ClNO
- Molecular Weight : 319.9 g/mol
- Appearance : White solid
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in relation to its structural analogs. Key areas of focus include:
- Antidepressant Properties : The compound shares structural similarities with known antidepressants such as Doxepin and Amitriptyline, which are recognized for their efficacy in treating depression and anxiety disorders. The dimethylamino group is crucial for its interaction with neurotransmitter systems.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, particularly against specific cancer cell lines. Its structural modifications could enhance its potency against malignant cells .
- Pharmacodynamics and Pharmacokinetics : Interaction studies have revealed insights into the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The dimethylamino group plays a significant role in modulating these properties, potentially leading to improved bioavailability and therapeutic efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored extensively. The following table summarizes some related compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Doxepin | Tricyclic structure | Well-established antidepressant used clinically |
Nortriptyline | Tertiary amine structure | Known for fewer sedative effects compared to Doxepin |
Desipramine | Secondary amine | Selective norepinephrine reuptake inhibitor |
Amitriptyline | Tricyclic structure | Strong sedative effects; used for chronic pain |
The unique combination of the dimethylamino group and the butyl chain structure in this compound contributes to its distinct pharmacological profile compared to these analogs.
Case Studies
Recent research has highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Research : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast carcinoma). The results indicate a dose-dependent response, suggesting that structural modifications could enhance efficacy against these malignancies .
- Neuropharmacology : Animal models have demonstrated that compounds similar to this compound can affect neurotransmitter levels in the brain, potentially offering new avenues for treating mood disorders .
Properties
Molecular Formula |
C19H25NO |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-1-(2-methylphenyl)butyl]phenol |
InChI |
InChI=1S/C19H25NO/c1-15-9-4-5-10-16(15)17(12-8-14-20(2)3)18-11-6-7-13-19(18)21/h4-7,9-11,13,17,21H,8,12,14H2,1-3H3 |
InChI Key |
KMCZFUVBOMBNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CCCN(C)C)C2=CC=CC=C2O |
Origin of Product |
United States |
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